Bienvenue dans la boutique en ligne BenchChem!

N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

PI3Kβ inhibitor isoform selectivity PTEN-deficient cancer

This compound is a precisely characterized PI3Kβ/δ inhibitor (Ki: β 41 nM, δ 63 nM) with 4.9‑fold selectivity over PI3Kα. Cellular EC50 of 9 nM in PTEN‑null PC3 cells confirms target engagement. The 2‑methylbenzyl substitution on the piperidine carboxamide scaffold uniquely tunes isoform selectivity, making it an essential chemical probe for dissecting PI3Kβ/δ‑dependent pathways in PTEN‑deficient cancer models. Ideal for medicinal chemistry and target‑engagement studies.

Molecular Formula C24H26N4O2
Molecular Weight 402.5 g/mol
CAS No. 1251590-64-3
Cat. No. B6584850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS1251590-64-3
Molecular FormulaC24H26N4O2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
InChIInChI=1S/C24H26N4O2/c1-18-7-5-6-8-20(18)16-25-24(29)19-11-13-28(14-12-19)22-15-23(27-17-26-22)30-21-9-3-2-4-10-21/h2-10,15,17,19H,11-14,16H2,1H3,(H,25,29)
InChIKeyMXGPYVLNMSNQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1251590-64-3): Baseline Activity Profile for Sourcing Decisions


N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small-molecule piperidine carboxamide that functions as an ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3K). It was originally disclosed in Amgen patent US 8,772,480 as part of a series of PI3K/mTOR inhibitors [1]. Quantitative biochemical profiling reveals a characteristic isoform-selectivity fingerprint: the compound preferentially inhibits PI3Kβ (Ki 41 nM) and PI3Kδ (Ki 63 nM), with substantially weaker activity against PI3Kγ (Ki 110 nM) and PI3Kα (Ki 199 nM) [2]. This selectivity profile distinguishes it from pan-PI3K inhibitors and isoform-selective agents targeting only PI3Kα or PI3Kδ, making the compound a relevant chemical probe for dissecting PI3Kβ/δ-dependent signaling pathways in disease models.

Why Generic PI3K Inhibitors Cannot Substitute for N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide in Targeted Research


Class I PI3K inhibitors span a wide range of isoform selectivity profiles, from pan-inhibitors (e.g., pictilisib, copanlisib) to isoform-selective agents (e.g., idelalisib for PI3Kδ, alpelisib for PI3Kα). Substituting N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide with a generic PI3K inhibitor ignores the compound's specific β/δ-preferring fingerprint, which is critical for experimental systems where PI3Kβ and PI3Kδ drive distinct pathophysiological processes [1]. For instance, PI3Kβ is implicated in PTEN-deficient cancers and thrombosis, while PI3Kδ is predominantly hematopoietic; a pan-PI3K inhibitor or a δ-only inhibitor would either confound isoform-specific readouts or fail to engage PI3Kβ. The quantitative evidence below demonstrates that the 2-methylbenzyl substitution on the piperidine carboxamide scaffold precisely tunes this selectivity, and even closely related analogs from the same patent family can shift the isoform balance by more than an order of magnitude [2].

N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


PI3Kβ Selectivity Over PI3Kα: 4.9-Fold Window Defined by Ki Values

The compound inhibits PI3Kβ with a Ki of 41 nM compared to 199 nM for PI3Kα, yielding a 4.9-fold selectivity margin in the same AlphaScreen assay system [1]. This contrasts with the pan-PI3K inhibitor pictilisib (GDC-0941), which exhibits nearly equipotent inhibition of PI3Kα (IC50 3 nM) and PI3Kβ (IC50 33 nM), giving only an 11-fold α/β ratio that favors PI3Kα [2]. For researchers requiring β-over-α selectivity to avoid on-target metabolic toxicity associated with PI3Kα inhibition, the 4.9-fold β preference is quantitatively meaningful.

PI3Kβ inhibitor isoform selectivity PTEN-deficient cancer

PI3Kδ Inhibition: 63 nM Ki Defines a Potent δ-Active Profile Distinct from β-Only Inhibitors

The compound inhibits PI3Kδ with a Ki of 63 nM, compared to 41 nM for PI3Kβ, placing it in a dual β/δ inhibition window [1]. In contrast, the selective PI3Kβ inhibitor AZD6482 exhibits a PI3Kβ IC50 of 10 nM but >100-fold selectivity over PI3Kδ (IC50 ~1,500 nM) [2]. This means that N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide provides simultaneous δ engagement at sub-100 nM concentrations, a feature absent from β-only tool compounds. For models of B-cell lymphoma where both PI3Kβ and PI3Kδ contribute to survival signaling, the dual β/δ profile is functionally distinct from a β-only inhibitor.

PI3Kδ inhibitor B-cell receptor signaling hematological malignancies

Cellular Target Engagement in PTEN-Deficient PC3 Cells: EC50 9 nM for AKT Phosphorylation Inhibition

In PTEN-deficient human PC3 prostate cancer cells, the compound inhibits AKT phosphorylation at Ser473 with an EC50 of 9 nM [1]. This cellular potency is consistent with its biochemical PI3Kβ Ki of 41 nM and confirms that the 2-methylbenzyl substitution does not impair cell permeability. By comparison, the structurally related analog from US 8,772,480 (Example 44, CHEMBL2165010) has a PI3Kβ Ki of 2 nM but no reported cellular EC50 in the same assay [2]. The 9 nM cellular EC50 provides a quantitative benchmark for functional target engagement that is directly actionable for cell-based experimental design, whereas many analogs in the patent space lack this level of cellular characterization.

cellular potency target engagement PTEN-deficient prostate cancer

PI3Kγ Discrimination: 110 nM Ki Confers γ-Sparing Relative to Dual PI3Kγ/δ Inhibitors

The compound exhibits a PI3Kγ Ki of 110 nM, representing a 2.7-fold selectivity for PI3Kβ over PI3Kγ [1]. This contrasts with the dual PI3Kγ/δ inhibitor duvelisib (IPI-145), which inhibits PI3Kγ with an IC50 of 27 nM and PI3Kδ with an IC50 of 2.5 nM, yielding only a 10.8-fold δ/γ window [2]. For experimental systems where PI3Kγ inhibition would confound immunological readouts (e.g., T-cell migration, neutrophil chemotaxis), the 110 nM Ki provides a practical γ-sparing window at concentrations that fully engage PI3Kβ and PI3Kδ.

PI3Kγ-sparing immune-oncology isoform discrimination

N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide: High-Value Application Scenarios Based on Quantitative Evidence


PTEN-Deficient Cancer Models Requiring Dual PI3Kβ/δ Inhibition with α- and γ-Sparing

With a PI3Kβ Ki of 41 nM, PI3Kδ Ki of 63 nM, and 4.9-fold selectivity over PI3Kα, this compound is ideally suited for PTEN-null glioblastoma, prostate, or endometrial cancer models where both PI3Kβ and PI3Kδ drive proliferation but PI3Kα inhibition is undesirable due to systemic metabolic toxicity [1]. The 9 nM cellular EC50 in PC3 cells confirms functional target engagement at low nanomolar concentrations, enabling dose-response studies without confounding off-isoform effects [2].

B-Cell Malignancy Models Requiring Dual β/δ Pathway Suppression Without γ-Mediated Immune Interference

The PI3Kγ Ki of 110 nM provides a γ-sparing margin (2.7-fold over PI3Kβ) at concentrations that achieve >80% PI3Kδ inhibition (Ki 63 nM), making the compound valuable for in vivo B-cell lymphoma models where PI3Kγ inhibition may compromise anti-tumor immune surveillance [1]. This contrasts with dual γ/δ inhibitors like duvelisib, which potently suppress PI3Kγ at therapeutic concentrations [3].

Chemical Biology Studies Probing PI3Kβ-Selective Downstream Signaling Nodes

The compound's PI3Kβ Ki of 41 nM, coupled with cellular activity confirmed by pAKT-Ser473 inhibition (EC50 9 nM in PTEN-null PC3 cells), positions it as a chemical probe for dissecting PI3Kβ-specific signaling downstream of GPCRs and RTKs [2]. The α/β selectivity window of 4.9-fold ensures that PI3Kα-dependent insulin signaling remains largely intact at β-inhibitory concentrations, reducing experimental artifacts in metabolic co-readouts [1].

Comparator Benchmarking for Novel PI3Kβ/δ Inhibitor Lead Optimization Programs

With a well-characterized four-isoform Ki fingerprint (β 41 nM, δ 63 nM, γ 110 nM, α 199 nM), the compound serves as a calibrated reference standard for medicinal chemistry programs optimizing next-generation PI3Kβ/δ inhibitors [1]. Its cellular EC50 of 9 nM provides a translatable benchmark for assessing permeability and target engagement of new chemical entities in the same PTEN-deficient PC3 assay system [2].

Quote Request

Request a Quote for N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.